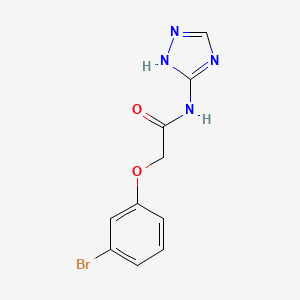

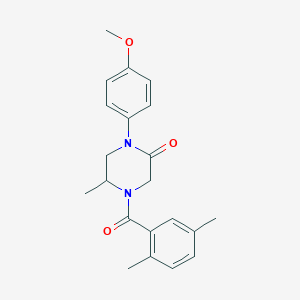

![molecular formula C16H15N3OS B5570928 3-{[甲基(苯基)氨基]甲基}-5-苯基-1,3,4-恶二唑-2(3H)-硫酮](/img/structure/B5570928.png)

3-{[甲基(苯基)氨基]甲基}-5-苯基-1,3,4-恶二唑-2(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds that has attracted significant interest due to their diverse pharmacological properties and their utility in various chemical syntheses. Particularly, the inclusion of phenyl and methyl groups in this compound might influence its chemical and physical properties, making it a subject of research in material science, chemistry, and potentially pharmacology, despite the exclusion of drug-related applications and side effects in this review.

Synthesis Analysis

The synthesis of similar 1,3,4-oxadiazole derivatives often involves the aminomethylation of key compounds, utilizing green chemistry approaches like molecular sieves and sonication for enhancing yields and reducing environmental impact. For instance, Nimbalkar et al. (2016) explored the synthesis of related oxadiazole-thione Mannich bases with antifungal properties, demonstrating the versatility of this scaffold in generating biologically active compounds (Nimbalkar et al., 2016).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives, including potential isomers, has been studied through various spectroscopic and computational techniques. These studies help elucidate the electronic configuration, stability, and reactivity of these compounds. For example, Roman et al. (2007) investigated the conformational isomers of similar Mannich bases derived from 1,3,4-oxadiazole-2-thione, providing insights into their structural dynamics (Roman et al., 2007).

Chemical Reactions and Properties

1,3,4-Oxadiazole derivatives participate in a range of chemical reactions, serving as key intermediates in the synthesis of amides, esters, ureas, and more. Saegusa et al. (1989) described the utility of a related compound as a versatile condensing agent, highlighting its reactivity and potential in organic synthesis (Saegusa et al., 1989).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure, in particular, can be explored through X-ray diffraction studies to understand the compound's solid-state arrangements and hydrogen bonding patterns, as demonstrated in research on related compounds (Al-Wahaibi et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic structure, of 1,3,4-oxadiazole derivatives are of interest for their potential applications in designing new molecules with desired functionalities. Studies on the electrochemical synthesis and reactivity of similar compounds shed light on their potential for innovative applications in various fields (Kumar, 2012).

科学研究应用

抗真菌和抗菌应用

研究表明,3-{[甲基(苯基)氨基]甲基}-5-苯基-1,3,4-恶二唑-2(3H)-硫酮的衍生物在对抗真菌感染方面具有潜力。例如,Nimbalkar 等人 (2016) 对类似衍生物的超声波和分子筛辅助合成进行了研究,突出了它们对多种人类致病真菌菌株(包括白色念珠菌和烟曲霉)的有希望的抗真菌活性 (Nimbalkar 等人,2016)。此外,这些化合物在白色念珠菌细胞色素 P450 酶羊毛甾醇 14 α-脱甲基酶的活性位点处表现出良好的结合,表明它们的的作用机制可能涉及抑制真菌类固醇合成。

同样,JagadeeshPrasad 等人 (2015) 合成了带有 1,3,4-恶二唑啉环系的曼尼希碱,并评估了它们的抗菌活性。初步结果表明,其中一些化合物表现出显着的抗菌作用 (JagadeeshPrasad 等人,2015)。

缓蚀

Kalia 等人 (2020) 探讨了合成恶二唑衍生物在腐蚀环境中控制低碳钢溶解的用途。他们的研究表明,这些化合物可以显着抑制腐蚀,在酸性条件下提供高达 96.29% 的保护效率,使其适用于工业应用 (Kalia 等人,2020)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-[(N-methylanilino)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-18(14-10-6-3-7-11-14)12-19-16(21)20-15(17-19)13-8-4-2-5-9-13/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINLCYGPOWTANO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C(=S)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[methyl(phenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

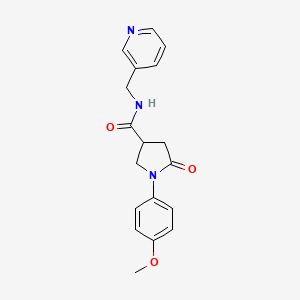

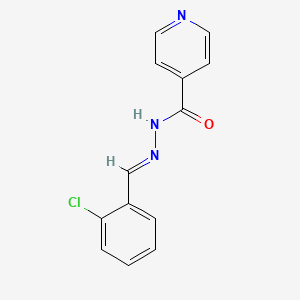

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-furamide](/img/structure/B5570860.png)

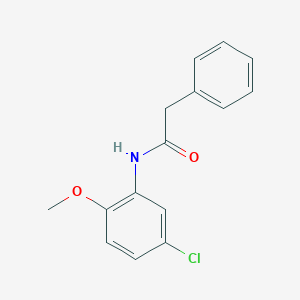

![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5570871.png)

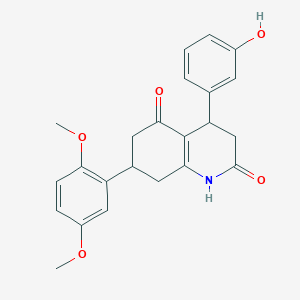

![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[(3-propyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5570888.png)

![3-cyclopentylidene-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-one](/img/structure/B5570901.png)

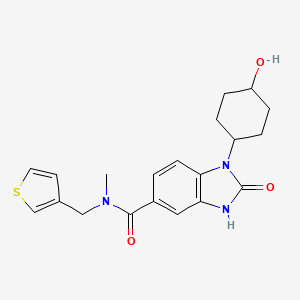

![(3R*,4R*)-1-[N-(4-fluorobenzyl)-N-methylglycyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570921.png)

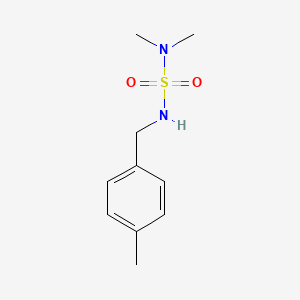

![({4-ethyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5570923.png)